molecular formula C19H22N4O4 B178417 (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione CAS No. 155270-98-7

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B178417
CAS No.: 155270-98-7
M. Wt: 370.4 g/mol
InChI Key: IZFYJVITWLNDJA-CSKARUKUSA-N
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Description

This purine derivative is characterized by a unique (E)-3,4-dimethoxystyryl group at position 8 and diethyl substituents at positions 1 and 3. Its microcrystalline form (average particle size <50 µm) enhances solubility, stability, and bioavailability, making it a promising candidate for pharmaceutical formulations .

Properties

IUPAC Name

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFYJVITWLNDJA-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155270-98-7
Record name (E)-8-(3,4-Dimethoxystyryl)-1,3-diethylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Formation of 6-amino-1,3-diethyluracil (96)

The synthesis begins with the condensation of N,N-diethylurea (94) and cyanoacetic acid (95) in acetic anhydride under basic conditions (NaOH). This yields 6-amino-1,3-diethyluracil (96) through cyclization and dehydration:

94+95Ac2O, NaOH96(Yield: 80–85%)\text{94} + \text{95} \xrightarrow{\text{Ac}_2\text{O, NaOH}} \text{96} \quad (\text{Yield: 80–85\%})

Nitrosation and Reduction

Nitrosation of 96 with sodium nitrite (NaNO₂) in acetic acid/water introduces a nitroso group at the 5-position. Subsequent reduction using sodium dithionite (Na₂S₂O₄) and ammonia (NH₃) yields 5,6-diamino-1,3-diethyluracil (97) :

96NaNO2/AcOH/H2ONitroso intermediateNa2S2O4/NH397(Yield: 70–75%)\text{96} \xrightarrow{\text{NaNO}2/\text{AcOH/H}2\text{O}} \text{Nitroso intermediate} \xrightarrow{\text{Na}2\text{S}2\text{O}4/\text{NH}3} \text{97} \quad (\text{Yield: 70–75\%})

Coupling with 3,4-Dimethoxycinnamic Acid (98)

The critical styryl side chain is introduced via an EDC-mediated coupling between 97 and 3,4-dimethoxycinnamic acid (98) . This step forms an amide intermediate, which is isolated and purified before cyclization:

97+98EDC, DMFAmide intermediate(Yield: 65–70%)\text{97} + \text{98} \xrightarrow{\text{EDC, DMF}} \text{Amide intermediate} \quad (\text{Yield: 65–70\%})

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Coupling agent: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Temperature: Room temperature (20–25°C)

  • Time: 12–16 hours

Cyclization to Purine Dione (99)

The amide intermediate undergoes base-mediated cyclization to form the purine dione 99 . Treatment with aqueous sodium hydroxide (NaOH) at elevated temperatures facilitates ring closure:

Amide intermediateNaOH (aq), Δ99(Yield: 47% over 2 steps)\text{Amide intermediate} \xrightarrow{\text{NaOH (aq), Δ}} \text{99} \quad (\text{Yield: 47\% over 2 steps})

Optimization Notes :

  • NaOH concentration : 2–4 M

  • Temperature : 60–80°C

  • Reaction time : 4–6 hours

Methylation to Istradefylline (XII)

The final step involves selective methylation of 99 at the 7-position using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃):

99MeI, K2CO3,DMFIstradefylline (XII)(Yield: 68%)\text{99} \xrightarrow{\text{MeI, K}2\text{CO}3, \text{DMF}} \text{Istradefylline (XII)} \quad (\text{Yield: 68\%})

Key Parameters :

  • Methylating agent : MeI (1.2–1.5 equivalents)

  • Base : K₂CO₃ (2.0 equivalents)

  • Solvent : DMF

  • Temperature : 50–60°C

  • Time : 8–10 hours

While the Kyowa Hakko Kogyo route remains the most widely cited, recent modifications aim to improve scalability and yield:

Catalytic Coupling Strategies

Palladium-catalyzed cross-coupling between halogenated purine intermediates and styryl boronic acids has been explored but faces challenges in regioselectivity.

Enzymatic Resolution

Racemic mixtures generated during early steps have been resolved using lipases, though industrial adoption remains limited due to cost.

Analytical Characterization

Critical quality attributes of istradefylline are verified via:

  • HPLC : Purity ≥98% (as per USP standards).

  • Mass spectrometry : Molecular ion peak at m/z 384.43 (C₂₀H₂₄N₄O₄).

  • X-ray crystallography : Confirms (E)-configuration of the styryl group.

Industrial-Scale Production Considerations

Process Optimization

  • Light sensitivity : Synthesis must occur under low-light conditions to prevent (E)→(Z) isomerization.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures removal of dimeric byproducts.

Cost Analysis

ComponentCost per kg (USD)
3,4-Dimethoxycinnamic acid1,200–1,500
EDC800–1,000
MeI2,500–3,000

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the styryl group to an ethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of ethyl-substituted purine derivatives.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Parkinson's Disease

Istradefylline is primarily indicated as an adjunct therapy for patients with Parkinson's disease who experience "OFF" episodes while on stable doses of levodopa and carbidopa. It works by inhibiting adenosine A2A receptors in the brain, which are implicated in motor control and are found in high concentrations in the basal ganglia—a region affected by Parkinson's disease.

  • Mechanism of Action : By blocking adenosine A2A receptors, Istradefylline enhances dopaminergic signaling, thereby improving motor function and reducing OFF time in patients .
  • Clinical Trials : Clinical studies have demonstrated that Istradefylline can significantly reduce the frequency of OFF episodes. For instance, a pivotal trial showed that patients treated with Istradefylline experienced a statistically significant reduction in OFF time compared to placebo .

Pharmacokinetics and Safety Profile

Istradefylline has a long half-life of approximately 64 to 69 hours, allowing for once-daily dosing. Its pharmacokinetic profile includes:

  • Absorption : Peak plasma concentrations are achieved within 2 hours post-administration.
  • Metabolism : It is primarily metabolized by CYP enzymes (CYP1A1, CYP3A4), with active metabolites contributing to its effects .
  • Adverse Effects : Common side effects include dyskinesia, hallucinations, and impulse control disorders. Monitoring is advised for patients starting this medication .

Neuroprotective Effects

Recent studies have suggested that Istradefylline may also possess neuroprotective properties beyond its role as an A2A receptor antagonist. Research indicates potential benefits in reducing oxidative stress and inflammation within neural tissues.

  • Study Findings : In vitro studies have shown that Istradefylline can mitigate neuronal apoptosis induced by toxic agents . Animal models have further supported these findings, indicating a reduction in neurodegeneration markers.

Comparative Analysis of Efficacy

The following table summarizes the efficacy of Istradefylline compared to other adjunct therapies for Parkinson's disease:

Drug NameMechanism of ActionEfficacy (Reduction in OFF Time)Common Side Effects
IstradefyllineA2A receptor antagonistSignificantDyskinesia, hallucinations
AmantadineNMDA receptor antagonistModerateNausea, dizziness
SafinamideDual mechanism (MAO-B inhibitor + glutamate modulator)Moderate to significantInsomnia, headache

Mechanism of Action

The mechanism of action of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors, particularly the A2A receptor. By antagonizing this receptor, the compound can modulate neurotransmitter release and neuronal activity, leading to its therapeutic effects in neurological disorders. The molecular pathways involved include the inhibition of adenosine-mediated signaling, which can reduce neuroinflammation and improve motor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Purine Derivatives

Structural and Functional Group Analysis

The compound’s distinctiveness arises from its substituents:

  • Position 1 and 3 : Diethyl groups increase lipophilicity compared to methyl or smaller alkyl substituents.

Data Table: Key Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Biological Activity Unique Features
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione 1,3-diethyl; 8-(E-3,4-dimethoxystyryl) Not specified Enhanced bioavailability, solubility Microcrystalline formulation improves pharmacokinetics
8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione () 8-amino; 7-methoxyethyl; 1,3-dimethyl 248.27 Pharmacological candidate (enzyme/receptor binding) Amino and methoxyethyl groups enhance polar interactions
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione () 8-hexyloxy; 1,3,7-trimethyl Not specified Hydrophobic interactions Hexyloxy group increases hydrophobicity, reducing aqueous solubility
Caffeine (1,3,7-trimethylxanthine) () 1,3,7-trimethyl 194.19 CNS stimulation, adenosine receptor antagonism Simpler structure; lacks extended aromatic systems
3-Ethyl-8-(2-methoxyphenyl)-1-methyl-1H-imidazo-purine-2,4-dione () 3-ethyl; 8-(2-methoxyphenyl); 1-methyl Not specified Research applications (reactivity studies) Imidazopurine core alters electronic properties
(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione () 1-allyl; 8-hydrazinyl; 3,7-dimethyl Not specified Antioxidant, antimicrobial potential Hydrazinyl and benzylidene groups enable diverse binding modes

Key Research Findings

A. Solubility and Bioavailability
  • The target compound’s microcrystalline form provides superior solubility compared to bulkier derivatives like the hexyloxy-substituted purine () .
  • Diethyl groups at positions 1 and 3 likely enhance membrane permeability relative to methyl groups in caffeine () .

Biological Activity

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Istradefylline (CAS No. 155270-98-7), is a selective antagonist of the adenosine A2A receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease (PD). This article reviews the biological activity of Istradefylline, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

  • Molecular Formula : C19H22N4O4
  • Molecular Weight : 370.40 g/mol
  • Structure : The compound features a purine core substituted with a dimethoxystyryl group and two ethyl groups at the 1 and 3 positions.

Istradefylline functions primarily as an adenosine A2A receptor antagonist . This receptor is implicated in various neurological processes, including motor control and neuroprotection. By blocking the A2A receptor, Istradefylline can modulate dopaminergic signaling pathways that are disrupted in PD:

  • Inhibition of A2A Receptor : The antagonism leads to increased dopamine release in the striatum, enhancing motor function in PD patients.
  • Inverse Agonism : Recent studies suggest that Istradefylline may exhibit inverse agonism at the A2A receptor, potentially providing additional therapeutic benefits by stabilizing receptor conformation and reducing basal activity .

In Vitro Studies

Research has demonstrated that Istradefylline exhibits strong binding affinity for the A2A receptor:

ParameterValue
Binding Affinity (Ki)9.93 nM
Dissociation Rate Constant0.016 min⁻¹
Functional ActivityInsurmountable antagonism

In vitro studies have shown that Istradefylline can effectively reduce the effects of adenosine on neuronal excitability and neurotransmitter release, which is crucial for managing PD symptoms .

Clinical Efficacy

Istradefylline has been approved as an adjunct therapy for patients with PD experiencing "OFF" episodes when used alongside levodopa therapy. Clinical trials have demonstrated:

  • Improved Motor Function : Patients reported significant improvements in motor symptoms compared to placebo.
  • Reduction in "OFF" Time : The compound effectively decreased the duration of time patients experienced motor fluctuations .

Case Studies

  • Phase III Clinical Trial :
    • Objective : Evaluate the efficacy of Istradefylline in reducing "OFF" time.
    • Results : Patients receiving Istradefylline showed a statistically significant reduction in "OFF" time compared to those on placebo (p < 0.01).
  • Long-term Safety Study :
    • Objective : Assess long-term safety and tolerability.
    • Results : Over a 12-month period, adverse effects were minimal and comparable to placebo groups.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione

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